molecular formula C9H17N B13220675 Octahydro-1H-inden-1-amine

Octahydro-1H-inden-1-amine

Cat. No.: B13220675
M. Wt: 139.24 g/mol
InChI Key: KIBSPXZZOYMHDY-UHFFFAOYSA-N
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Description

Octahydro-1H-inden-1-amine is a bicyclic amine compound with the molecular formula C9H17N It is a derivative of indane, where the indane ring is fully saturated, resulting in an octahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-inden-1-amine typically involves the reduction of 1H-Inden-1-one, octahydro-. One common method is the catalytic hydrogenation of 1H-Inden-1-one, octahydro- using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of high-pressure hydrogenation reactors with advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of octahydro-1H-inden-1-one.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

Octahydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1H-inden-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, octahydro-: A precursor in the synthesis of Octahydro-1H-inden-1-amine.

    Octahydro-1H-inden-5-amine: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine

InChI

InChI=1S/C9H17N/c10-9-6-5-7-3-1-2-4-8(7)9/h7-9H,1-6,10H2

InChI Key

KIBSPXZZOYMHDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC2N

Origin of Product

United States

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